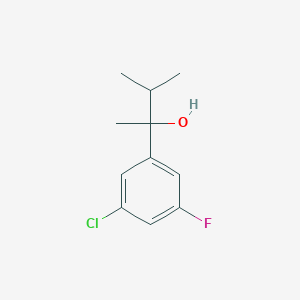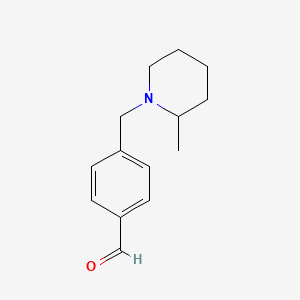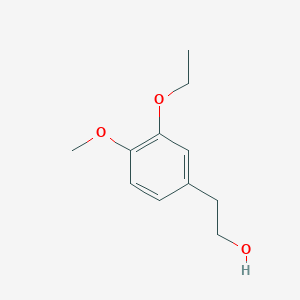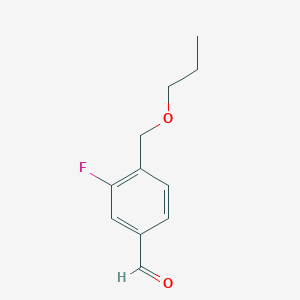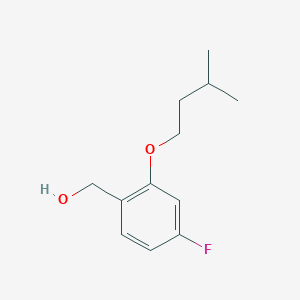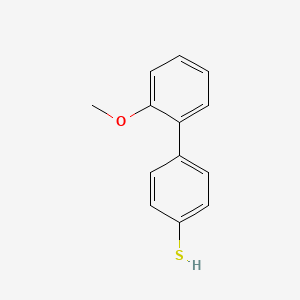![molecular formula C12H14O5 B7997574 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B7997574.png)
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group, a methoxy group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring. One common method is the reaction of 1,3-propanediol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The resulting dioxolane compound is then further modified to introduce the methoxy and benzaldehyde groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: : The benzaldehyde group can be oxidized to form benzoic acid.
Reduction: : The compound can be reduced to form the corresponding alcohol.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid
Reduction: : 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzyl alcohol
Substitution: : Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : Potential use in drug development due to its unique structure and reactivity.
Industry: : Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)ethanol: : Similar dioxolane structure but lacks the benzaldehyde group.
3-Methoxybenzaldehyde: : Similar benzaldehyde group but lacks the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: : Contains a dioxolane ring and additional phenyl groups.
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde is unique due to the combination of the dioxolane ring and the benzaldehyde group, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylmethoxy)-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-14-10-4-2-3-9(7-13)12(10)17-8-11-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYKCAMIWHVRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2OCCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
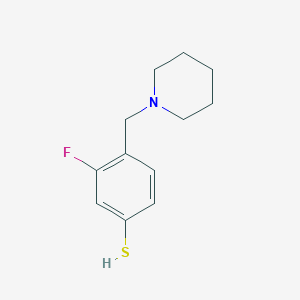
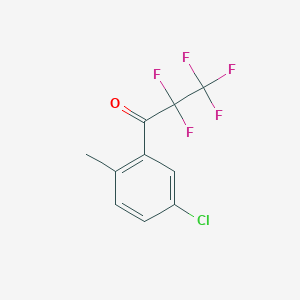
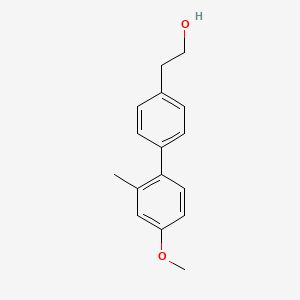
![3-[4-(n-Pentylthio)phenyl]-1-propene](/img/structure/B7997521.png)
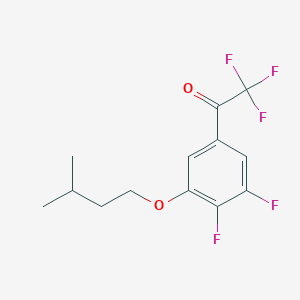
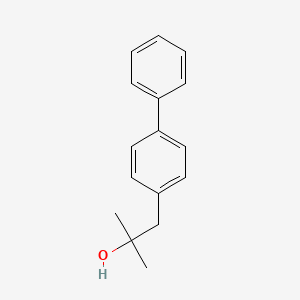
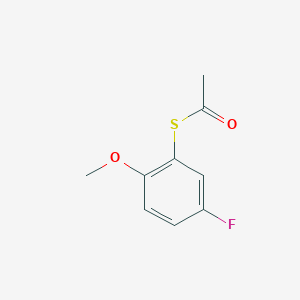
![1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997538.png)
